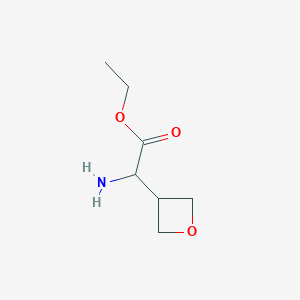

Ethyl 2-amino-2-(oxetan-3-yl)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

ethyl 2-amino-2-(oxetan-3-yl)acetate |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(9)6(8)5-3-10-4-5/h5-6H,2-4,8H2,1H3 |

InChI Key |

FURYUQQDOYNERB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1COC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 Amino 2 Oxetan 3 Yl Acetate

Strategies for Constructing the Oxetane (B1205548) Ring System

The formation of the oxetane ring is a significant hurdle in the synthesis of oxetane-containing compounds. The inherent ring strain makes cyclization kinetically less favorable compared to the formation of three, five, or six-membered rings. acs.org Consequently, methodologies often require reactive intermediates and carefully controlled conditions to achieve acceptable yields. acs.org

Intramolecular Cyclization Approaches to Oxetanes

Intramolecular cyclization, primarily through C-O bond formation, is a cornerstone of oxetane synthesis. magtech.com.cn The most prevalent method is the intramolecular Williamson etherification, which involves a base-mediated nucleophilic substitution between an alcohol and an aliphatic carbon at a 1,3-position. acs.org This classic approach, first used for oxetane synthesis in 1878, remains a key strategy, especially in complex molecule synthesis. acs.org The process typically requires the formation of an alkoxide from a 1,3-halohydrin, which then displaces the halide to form the four-membered ring. researchgate.net

Key challenges include competing side reactions, such as the Grob fragmentation of the halo-alkoxide intermediate, which can lead to aldehydes and alkenes, thus diminishing the yield of the desired oxetane. acs.org The success of this method is often substrate-dependent. acs.org

Table 1: Examples of Intramolecular Cyclization Strategies for Oxetane Synthesis

| Precursor Type | Reaction | Key Reagents | Notes | Reference |

|---|---|---|---|---|

| 1,3-Halohydrin | Williamson Etherification | Base (e.g., KOH, KOtBu) | Classic and widely used method. Yields can be modest due to side reactions. acs.org | acs.org |

| 1,3-Diol | Ortho ester formation followed by acetyl bromide treatment and DIBAL reduction | Acetyl bromide, DIBAL | A stereocontrolled synthesis of 2,4-substituted oxetanes. acs.org | acs.org |

| γ-Bromohomoallylic alcohols | Intramolecular O-vinylation | CuI, 1,10-phenanthroline | Leads to the formation of 2-methyleneoxetanes via a 4-exo ring closure. organic-chemistry.org | organic-chemistry.org |

Recent advancements focus on generating the necessary 1,3-alcohol and leaving group relationship in situ to streamline the synthetic sequence. acs.orgnih.gov One innovative approach involves a photoredox-catalyzed reaction where an alcohol adds to an activated alkene (a radical trap), creating an intermediate that cyclizes to form the oxetane. nih.gov

Ring-Opening Functionalization of Epoxide Precursors in Oxetane Synthesis

Ring expansion of epoxides offers an alternative and powerful route to oxetanes. magtech.com.cnillinois.edu This strategy often involves the opening of an epoxide with a nucleophile that carries a latent leaving group. For instance, epoxides can be opened by selenomethyllithium reagents; the resulting hydroxyselenide intermediate is then converted to a halide, which cyclizes upon treatment with a base to yield the oxetane. acs.org

Another significant method is the Corey-Chaykovsky reaction, where epoxides react with sulfur ylides to expand into oxetanes. illinois.edudigitellinc.com This protocol has been successfully applied to synthesize libraries of 2-substituted oxetanes on a multi-gram scale, starting from readily available (homo)allylic alcohols that are first converted to epoxides. digitellinc.com

Furthermore, epoxides themselves can act as leaving groups in intramolecular etherifications. The base-mediated ring opening of a homoallylic epoxide by a neighboring hydroxyl group can lead to oxetane formation. acs.org Acid-catalyzed rearrangements, akin to the Payne rearrangement, have also been employed, where an α-epoxide rearranges to form the oxetane ring, a key step in the synthesis of natural products like merrilactone A. acs.org

Stereoselective Synthesis of the α-Amino-Oxetane Moiety

Introducing the α-amino acid functionality stereoselectively at the C3 position of the oxetane ring is critical for developing chiral drug candidates. This is often achieved by derivatizing a common precursor, oxetan-3-one. digitellinc.comnih.gov

Asymmetric Alkylation and Derivatization of Oxetan-3-one Precursors

Oxetan-3-one is a highly valuable building block for accessing 3-substituted oxetanes. acs.org One of the most effective methods for asymmetric synthesis involves the use of SAMP/RAMP hydrazone methodology. acs.org In this approach, oxetan-3-one is first converted to its chiral (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP/RAMP) hydrazone. Deprotonation of this hydrazone followed by reaction with various electrophiles (such as alkyl, allyl, or benzyl (B1604629) halides) yields 2-substituted oxetan-3-one hydrazones with good to high enantioselectivities (up to 84% ee). acs.orgresearchgate.net Subsequent hydrolysis of the hydrazone with aqueous oxalic acid furnishes the chiral 2-substituted oxetan-3-ones without significant racemization. acs.org This method can be extended to create chiral 2,2- and 2,4-disubstituted oxetan-3-ones with high enantiomeric excess (86-90% ee) by repeating the lithiation/alkylation sequence. acs.orgresearchgate.net

Other derivatizations of oxetan-3-one include the Strecker synthesis, where treatment with trimethylsilyl (B98337) cyanide (TMSCN) and a dialkylamine yields a 3-cyano-3-amino oxetane, providing a pathway to various oxetane amino acids. chemrxiv.org The Henry reaction with nitromethane (B149229) can introduce an aminomethyl group, while the Horner-Wadsworth-Emmons reaction with α,β-unsaturated esters facilitates further functionalization. chemrxiv.orgmdpi.comnih.gov

Organocatalytic and Metal-Catalyzed Asymmetric Transformations Leading to Oxetane-Containing Amino Acid Derivatives

Organocatalytic and metal-catalyzed reactions provide powerful tools for the asymmetric synthesis of complex molecules containing the oxetane-amino acid scaffold.

Gold catalysis has been used for the one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. acs.org This method proceeds through a proposed α-oxo gold carbene intermediate and is notable for its operational simplicity, as it does not require the exclusion of air or moisture. acs.org

Iridium-catalyzed reductive couplings represent another significant advancement. Chiral iridium-tol-BINAP catalysts can mediate the coupling of oxetanone with racemic allylic acetates using 2-propanol as a reductant. nih.gov This method delivers chiral α-stereogenic oxetanols with high enantioselectivity and tolerates a wide range of functional groups, including many nitrogen-containing heterocycles common in FDA-approved drugs. nih.gov

More recently, visible-light-induced photocatalysis has emerged as a strategy for synthesizing 3,3'-disubstituted oxetane amino acids. researchgate.netresearchgate.net In this approach, a radical generated from the photochemical oxidative decarboxylation of an amino acid adds to a 3-methyleneoxetane derivative in a Giese-type reaction. researchgate.net The high reactivity of the methyleneoxetane, driven by strain release, allows for the efficient production of versatile oxetane-containing γ- and α-amino acids. researchgate.net

Table 2: Asymmetric Transformations for Oxetane-Containing Amino Acid Derivatives

| Method | Catalyst/Reagent | Precursor | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| SAMP/RAMP Hydrazone Alkylation | SAMP/RAMP auxiliary, LDA, Alkyl halide | Oxetan-3-one | Chiral 2-substituted oxetan-3-ones | Good yields and enantioselectivities (up to 84% ee). acs.orgresearchgate.net | acs.org |

| Gold-Catalyzed Cyclization | Gold catalyst (e.g., PPh₃AuCl/AgSbF₆) | Propargylic alcohols | Oxetan-3-ones | One-step, operationally simple "open flask" reaction. acs.org | acs.org |

| Iridium-Catalyzed Reductive Coupling | Iridium-tol-BINAP | Oxetanone, Allylic acetates | Chiral α-stereogenic oxetanols | High enantioselectivity, broad functional group tolerance. nih.gov | nih.gov |

Introduction and Modification of the Amino and Ester Functionalities

The final steps in the synthesis of ethyl 2-amino-2-(oxetan-3-yl)acetate involve the introduction and potential modification of the amino and ethyl ester groups. The stability of the oxetane ring, particularly its sensitivity to strong acids, must be considered during these transformations. nih.govchemrxiv.org

The amino group can be introduced through various methods. A common strategy involves the reductive amination of oxetan-3-one. nih.govacs.org Alternatively, 3-amino-oxetane itself is a widely used building block that can participate in reactions like amide couplings. nih.govacs.org For the target molecule, a Strecker-type synthesis on oxetan-3-one could generate the α-amino nitrile, which can then be hydrolyzed to the carboxylic acid and subsequently esterified. chemrxiv.org

Another powerful route involves the Horner-Wadsworth-Emmons reaction of oxetan-3-one with methyl-2-(dimethoxyphosphoryl)acetate to yield methyl (oxetan-3-ylidene)acetate. mdpi.comnih.gov A subsequent aza-Michael addition of an amine to this α,β-unsaturated ester installs the amino group at the desired position. mdpi.com

Esterification must often be conducted under non-acidic conditions to prevent ring-opening of the oxetane. chemrxiv.org Methods using alkyl halides in the presence of a non-nucleophilic base, such as Hünig's base (diisopropylethylamine), are effective. chemrxiv.org Conversely, basic hydrolysis of nitriles or esters to obtain the corresponding carboxylic acids is a scalable and efficient method that avoids the undesirable ring-opening side reaction associated with acidic mediators. chemrxiv.org The resulting oxetane amino acid can then be esterified under mild, base-catalyzed conditions to yield the final product, this compound.

Amination Strategies for α-Position Functionalization

A primary route to this compound involves the introduction of the amino group at the α-position of a suitable precursor, namely ethyl 2-(oxetan-3-yl)-2-oxoacetate. Reductive amination of this α-keto ester is a direct and effective method. This transformation proceeds via the in situ formation of an imine or enamine intermediate from the reaction of the ketone with an ammonia (B1221849) source, which is then reduced to the desired amine.

Another powerful approach is the catalytic asymmetric amination of α-keto esters, which allows for the stereocontrolled synthesis of chiral α-amino esters. synquestlabs.com This method often employs chiral catalysts, such as those based on copper complexes with chiral ligands, to induce enantioselectivity in the addition of the nitrogen source. synquestlabs.com

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 2-(oxetan-3-yl)-2-oxoacetate | 1. NH3 or NH4OAc, Ti(OiPr)4 2. NaBH3CN or H2, Pd/C | This compound | Moderate to Good | Plausible based on general reductive amination protocols. synquestlabs.com |

| Ethyl 2-(oxetan-3-yl)-2-oxoacetate | Azodicarboxylate, Chiral Catalyst (e.g., Cu(II)-Box) | Enantioenriched this compound | High | Based on asymmetric amination of α-keto esters. synquestlabs.com |

Table 1: Amination Strategies for the Synthesis of this compound

Esterification and Transesterification Reactions of Carboxylic Acid Precursors

When the corresponding carboxylic acid, 2-amino-2-(oxetan-3-yl)acetic acid, is available, classical esterification methods can be employed to obtain the ethyl ester. The Fischer-Speier esterification, which involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. To drive the equilibrium towards the product, excess ethanol is often used as the solvent, and water may be removed azeotropically.

Alternatively, milder conditions can be used, particularly if the starting amino acid has protecting groups (e.g., a Boc group on the amine). Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of an activating agent like 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the esterification with ethanol.

Transesterification offers another pathway, where a different ester of 2-amino-2-(oxetan-3-yl)acetic acid (e.g., the methyl ester) is converted to the ethyl ester by treatment with ethanol in the presence of an acid or base catalyst.

| Starting Material | Reagents and Conditions | Product | Key Considerations | Reference |

| 2-Amino-2-(oxetan-3-yl)acetic acid | Ethanol, H2SO4 (cat.), reflux | This compound | Requires protection of the amino group or results in the ammonium (B1175870) salt. | General Fischer-Speier esterification principles. |

| N-Boc-2-amino-2-(oxetan-3-yl)acetic acid | Ethanol, EDCI, DMAP, CH2Cl2 | N-Boc-ethyl 2-amino-2-(oxetan-3-yl)acetate | Mild conditions suitable for sensitive substrates. | Based on standard peptide coupling and esterification methods. |

| Mthis compound | Ethanol, NaOEt (cat.) or H2SO4 (cat.) | This compound | Equilibrium-driven process. | General transesterification principles. |

Table 2: Esterification and Transesterification Routes

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) provide an efficient means of constructing the this compound scaffold in a convergent manner, building complexity from simple starting materials in a single step. One such strategy involves the aza-Michael addition of an amine to an α,β-unsaturated ester bearing the oxetane moiety.

A key precursor for this approach is ethyl 2-(oxetan-3-ylidene)acetate. nih.govmdpi.com This intermediate can be synthesized via a Horner-Wadsworth-Emmons reaction between oxetan-3-one and a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate. mdpi.comnih.gov The subsequent conjugate addition of an amine nucleophile to ethyl 2-(oxetan-3-ylidene)acetate directly assembles the desired 2-amino-2-(oxetan-3-yl)acetate framework. The choice of the amine nucleophile and reaction conditions can be tailored to introduce various substituents if desired. For the synthesis of the parent compound, a protected ammonia equivalent could be utilized.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Intermediate/Product | Reference |

| Oxetan-3-one | Triethyl phosphonoacetate | NaH or DBU | Horner-Wadsworth-Emmons | Ethyl 2-(oxetan-3-ylidene)acetate | mdpi.comnih.gov |

| Ethyl 2-(oxetan-3-ylidene)acetate | Benzylamine (as an ammonia surrogate) | Base (e.g., DBU) | Aza-Michael Addition | Ethyl 2-(benzylamino)-2-(oxetan-3-yl)acetate | Based on aza-Michael addition protocols. nih.gov |

Table 3: Multicomponent Assembly Strategy

Mechanistic Investigations of Chemical Transformations Involving Ethyl 2 Amino 2 Oxetan 3 Yl Acetate

Reactivity of the Oxetane (B1205548) Ring: Ring-Opening Pathways

The significant ring strain of the oxetane moiety, estimated at approximately 106 kJ/mol, is a primary driving force for its reactivity. researchgate.net This inherent strain, coupled with the polarization of the carbon-oxygen bonds, makes the oxetane ring susceptible to cleavage under various conditions, primarily through nucleophilic and acid-catalyzed pathways.

Nucleophilic Ring-Opening Reactions

Nucleophilic attack on the oxetane ring typically proceeds via an SN2 mechanism, leading to the opening of the four-membered ring. The regioselectivity of this attack is largely governed by steric and electronic factors. In general, strong nucleophiles preferentially attack the less sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn For Ethyl 2-amino-2-(oxetan-3-yl)acetate, the two methylene carbons of the oxetane ring (C2 and C4) are the sites of nucleophilic attack.

The reaction of 3-substituted oxetanes with various nucleophiles, such as amines, thiols, and organometallic reagents, has been documented. For instance, the aminolysis of oxetanes with aliphatic and aromatic amines can be facilitated by Lewis acids like magnesium bromide ethyl etherate, often proceeding under solvent-free conditions to yield β-amino alcohols. researchgate.net The regioselectivity in these reactions overwhelmingly favors attack at the less substituted carbon.

Table 1: Examples of Nucleophilic Ring-Opening of Oxetane Derivatives

| Nucleophile | Catalyst/Conditions | Product Type | Regioselectivity | Ref |

|---|---|---|---|---|

| Amines | MgBr₂·OEt₂ | β-Amino alcohol | Attack at less substituted carbon | researchgate.net |

| Thiols | Rhenium(V)-oxo complex | Hydroxyl-substituted thioether | Highly regioselective | researchgate.net |

| Organolithium reagents | BF₃·OEt₂ | 1,3-Diol derivative | Attack at less substituted carbon | researchgate.net |

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the oxetane oxygen is protonated, which activates the ring towards nucleophilic attack. The mechanism of acid-catalyzed ring-opening can exhibit characteristics of both SN1 and SN2 pathways, depending on the substitution pattern of the oxetane and the nature of the nucleophile. magtech.com.cn

Activation of the oxetane with a Brønsted or Lewis acid generates a more electrophilic species. researchgate.net With weak nucleophiles, the reaction can proceed through a pathway with significant carbocationic character at the more substituted carbon, leading to attack at this position (electronic effect control). magtech.com.cn For a compound like this compound, the C3 carbon, being tertiary and adjacent to an electron-withdrawing amino ester group, could be susceptible to nucleophilic attack under these conditions.

A notable example of an acid-catalyzed intramolecular reaction is the cyclization of 3-amido oxetanes to form 2-oxazolines. nih.gov In this transformation, a Lewis acid, such as In(OTf)₃, activates the oxetane ring, facilitating an intramolecular nucleophilic attack by the amide oxygen. nih.gov This process is highly efficient and tolerates a wide range of functional groups. nih.gov

Stereochemical Aspects of Oxetane Ring Transformations

The stereochemical outcome of oxetane ring-opening reactions is a critical aspect, particularly when chiral centers are involved. For nucleophilic ring-opening reactions proceeding through an SN2 mechanism, an inversion of stereochemistry at the attacked carbon is typically observed.

Enantioselective desymmetrization of meso-3-substituted oxetanes has been achieved using organolithium reagents in the presence of chiral ligands, yielding chiral alcohol products. acs.org Furthermore, catalytic enantioselective ring-opening of 3-substituted oxetanes has been accomplished with nucleophiles like 2-mercaptobenzothiazoles using a chiral phosphoric acid catalyst, generating products with high enantioselectivity. acs.org

Intramolecular enantioselective ring-opening of 3-substituted and 3,3-disubstituted oxetanes catalyzed by a Co–salen complex has also been reported, demonstrating the potential for stereocontrol in these transformations. acs.org These studies highlight the possibility of controlling the stereochemistry in reactions involving the oxetane ring of chiral molecules like this compound.

Reactions Involving the α-Amino and Ethyl Ester Moieties

The α-amino and ethyl ester functionalities of this compound offer additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.

Derivatization Reactions of the Amine Functionality

The primary amine group is a versatile handle for derivatization through reactions such as acylation and sulfonylation.

Acylation: The reaction of the amino group with acyl chlorides or anhydrides leads to the formation of the corresponding amides. This reaction, often carried out under Schotten-Baumann conditions (in the presence of a base), is a common method for protecting the amine or for introducing specific acyl groups. researchgate.net The acylation of α-amino esters is a well-established transformation in peptide synthesis. mdma.ch

Sulfonylation: The amino group can also react with sulfonyl chlorides to form sulfonamides. researchgate.net This reaction is typically performed in the presence of a base to neutralize the HCl byproduct. Sulfonamides are important functional groups in medicinal chemistry. The N-sulfonylation of amino acid esters is a key step in the synthesis of sulfonopeptides. chimia.ch

Table 2: Common Derivatization Reactions of the Amine Group in α-Amino Esters

| Reagent | Product | Typical Conditions | Ref |

|---|---|---|---|

| Acyl Chloride (R-COCl) | N-Acyl amino ester | Base (e.g., triethylamine, pyridine) | researchgate.net |

| Acid Anhydride ((RCO)₂O) | N-Acyl amino ester | Base or neat | google.com |

| Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl amino ester | Base (e.g., triethylamine, pyridine) | researchgate.netchimia.ch |

Hydrolysis and Transesterification Kinetics

The ethyl ester group is susceptible to hydrolysis and transesterification, particularly under acidic or basic conditions.

Hydrolysis: Ester hydrolysis can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is an irreversible process that yields the carboxylate salt and ethanol (B145695). The reaction is typically second-order, being first-order in both the ester and the hydroxide ion. dergipark.org.tr Acid-catalyzed hydrolysis is a reversible process that reaches an equilibrium between the ester, water, carboxylic acid, and alcohol.

The rate of hydrolysis is influenced by the electronic nature of the substituents. Electron-withdrawing groups near the ester functionality can increase the rate of hydrolysis. For instance, the introduction of fluorine atoms on the ethyl group of an ester significantly increases the hydrolysis rate. researchgate.net

Transesterification: This process involves the exchange of the alkoxy group of an ester with that of an alcohol. Transesterification can be catalyzed by acids or bases. nih.gov In acid-catalyzed transesterification, the alcohol acts as a nucleophile, attacking the protonated ester. In base-catalyzed transesterification, an alkoxide is the nucleophile. nih.gov To drive the reaction to completion, it is common to use a large excess of the reactant alcohol. The transesterification of β-keto esters with various alcohols, including benzyl (B1604629) alcohol, has been shown to proceed efficiently with catalysts like silica-supported boric acid. nih.gov

Table 3: Kinetic Parameters for Related Ester Transformations

| Reaction | Substrate | Conditions | Rate Determining Step | Key Factors | Ref |

|---|---|---|---|---|---|

| Base-Catalyzed Hydrolysis | Ethyl Acrylate | NaOH, Water-Ethanol | Nucleophilic attack by OH⁻ | Temperature, Solvent Polarity | researchgate.net |

| Acid-Catalyzed Transesterification | β-Keto Esters | Boric Acid, Benzyl Alcohol | Nucleophilic attack by alcohol | Catalyst, Alcohol Excess | nih.gov |

Rearrangement and Isomerization Processes in Substituted Oxetanes

Substituted oxetanes, including derivatives of this compound, are subject to various rearrangement and isomerization processes, largely driven by the inherent strain of the four-membered ether ring. A significant and often unexpected transformation is the isomerization of oxetane-carboxylic acids into heterocyclic lactones. nih.govchemrxiv.orgacs.org This process can occur spontaneously upon storage at room temperature or with gentle heating, which can impact reaction yields and product stability. nih.govchemrxiv.org

The mechanism of this isomerization is thought to involve intramolecular protonation of the oxetane oxygen by the carboxylic acid group, which activates the ring for nucleophilic attack by the carboxylate. acs.org However, computational studies have explored alternative autocatalytic mechanisms. One proposed pathway involves a hydrogen-bonded dimer of the oxetane-carboxylic acid, where each molecule catalyzes the ring-opening of the other. ic.ac.uk While this concerted, dimeric transition state was found to have a high energy barrier, a sequential process involving a chain of two carboxylic acid molecules to transfer the proton presents a more viable, lower-energy pathway for the SN2 reaction that opens the oxetane ring. ic.ac.uk

The stability of oxetane-carboxylic acids is highly dependent on their substitution pattern. For instance, the presence of a basic group, such as an imidazole, can prevent the intramolecular protonation of the oxetane ring, thereby stabilizing the molecule and inhibiting isomerization. nih.govacs.org Conversely, other structural features can facilitate this rearrangement. Intended intramolecular isomerizations are also well-documented and typically require activation of the oxetane ring with a Lewis acid catalyst. nih.govacs.org

The propensity for isomerization is not merely an issue of compound instability but can also be leveraged for synthetic purposes to create novel molecular structures. nih.gov Below is a table summarizing the observed stability and isomerization of various oxetane-carboxylic acids under different conditions.

| Oxetane Derivative | Conditions | Outcome | Reference |

|---|---|---|---|

| Various oxetane-carboxylic acids | Storage at room temperature or slight heating | Isomerized into new (hetero)cyclic lactones | nih.govchemrxiv.orgacs.org |

| Acids 3a–7a, 9a, 10a | Heating in dioxane/water at 100 °C | Isomerized into lactones 3b–7b, 9b, 10b | nih.govacs.org |

| Zwitterionic acid 8a (imidazole derivative) | Heating in dioxane/water at 100 °C | Remained stable | nih.govacs.org |

| Acids 23a, 24a (bulky aromatic substituents) | Prolonged heating in dioxane/water at 100 °C | Isomerized into valerolactones 23b, 24b | acs.org |

| Ester 35 | Hydrolysis with NaOH, followed by heating at 50 °C | Provided a ~1/1 mixture of acid 35a and lactone 35b | nih.gov |

Metal-Mediated and Catalytic Transformations of Oxetane Derivatives

The strained nature of the oxetane ring makes it a versatile substrate for a wide array of metal-mediated and catalytic transformations. These reactions often involve the selective opening or functionalization of the ring, providing access to complex molecular architectures. acs.orgresearchgate.net Catalysts play a crucial role in controlling the reactivity and selectivity of these processes.

Lewis acids and transition metals are commonly employed to activate the oxetane ring towards nucleophilic attack. nih.govmagtech.com.cn For instance, heteropolyacids (HPAs) have been shown to be effective catalysts for the cationic ring-opening polymerization of oxetanes, leading to polyethers. researchgate.net The choice of catalyst and reaction conditions can strongly influence the outcome, leading to either polymerization or isomerization. researchgate.net

More sophisticated catalytic systems have been developed to achieve highly selective and novel transformations. Cobalt catalysts, particularly vitamin B12, have been used to generate nucleophilic radicals via the homolytic cleavage of a Co-C bond formed after the initial ring-opening of the oxetane. researchgate.net This strategy enables various radical reactivity modes that are complementary to traditional nucleophilic ring-opening reactions. researchgate.net

Visible light photoredox catalysis has also emerged as a powerful tool. An iridium-based photocatalyst can induce the decarboxylation of 3-aryl-3-carboxy-oxetanes to generate tertiary benzylic radicals, which can then undergo conjugate addition to activated alkenes. nih.govchemrxiv.org This method allows for the synthesis of medicinally relevant 3,3-disubstituted oxetanes. chemrxiv.org

Furthermore, copper catalysts have been utilized in multicomponent reactions. A CuBr₂/TFA co-catalyzed four-component cascade reaction of amino alcohols, formaldehyde, 3-oxetanone, and alkynes provides an efficient route to 3-oxetanone-derived spirocycles. mdpi.com The proposed mechanism involves the formation of an iminium intermediate, followed by ring-opening and subsequent intramolecular cyclization. mdpi.com

The table below summarizes various metal-mediated and catalytic transformations involving oxetane derivatives.

| Catalyst/Mediator | Oxetane Substrate | Transformation | Product Type | Reference |

|---|---|---|---|---|

| Heteropolyacid (HPA) | General oxetanes | Cationic ring-opening polymerization | Polyethers | researchgate.net |

| Cobalt (Vitamin B12) | General oxetanes | Radical ring-opening | Functionalized open-chain compounds | researchgate.net |

| Iridium photocatalyst | 3-Aryl-3-carboxy-oxetanes | Photoredox-catalyzed decarboxylative alkylation | 3,3-Disubstituted oxetanes | nih.govchemrxiv.org |

| CuBr₂/TFA | 3-Oxetanone | Four-component A³-coupling/annulation | 3-Oxetanone-derived spirocycles | mdpi.com |

| Lewis Acids (In, Sc, Fe, BF₃, Pd, etc.) | Substituted oxetanes | Catalyzed intramolecular isomerization/ring-opening | Lactones, enlarged heterocycles | nih.govacs.org |

Advanced Spectroscopic and Structural Characterization Techniques

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

HRMS is essential for the unambiguous confirmation of a compound's elemental formula. By measuring the mass-to-charge ratio to several decimal places, it is possible to distinguish between compounds with the same nominal mass but different elemental compositions. For Ethyl 2-amino-2-(oxetan-3-yl)acetate, HRMS would be used to determine its exact mass, typically as the protonated molecular ion [M+H]⁺. This experimental value would then be compared to the calculated theoretical mass to confirm the elemental formula C₇H₁₃NO₃. The synthesis of related novel heterocyclic amino acid derivatives has been confirmed using HRMS investigations. mdpi.com

Table 3: Calculated HRMS Data for this compound

| Ion | Calculated Exact Mass |

| [C₇H₁₃NO₃+H]⁺ | 160.0968 |

A detailed fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. While specific fragmentation data for this compound is not detailed in the searched literature, predictable fragmentation patterns can be inferred based on the functional groups present. Key fragmentation pathways for esters often involve cleavage adjacent to the carbonyl group. evitachem.com For aliphatic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the C-N bond) is a dominant fragmentation pathway. uni-muenchen.de The presence of the oxetane (B1205548) ring could also lead to characteristic ring-opening fragmentation patterns. researchgate.net

LC-MS for Compound Identification and Purity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique indispensable for the identification and purity assessment of synthesized compounds. The method couples the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the mass analysis capabilities of mass spectrometry.

In the analysis of this compound, the sample is first passed through an HPLC column. The compound elutes at a characteristic retention time based on its affinity for the stationary phase and the composition of the mobile phase. This retention time serves as an initial identifier.

Upon elution, the analyte is ionized (e.g., via electrospray ionization, ESI) and enters the mass spectrometer. The instrument then separates ions based on their mass-to-charge ratio (m/z). For this compound (molecular formula C₈H₁₅NO₃, molecular weight approximately 173.21 g/mol ), the primary ion observed in positive ion mode would be the protonated molecule, [M+H]⁺, with an expected m/z value of approximately 174.22. The high resolution and accuracy of modern mass spectrometers allow for the confirmation of the elemental composition.

Purity is determined by integrating the area of the primary peak in the chromatogram and comparing it to the areas of any impurity peaks. A high percentage area for the main peak indicates high purity.

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value | Description |

| Molecular Formula | C₈H₁₅NO₃ | --- |

| Molecular Weight | 173.21 g/mol | --- |

| Ionization Mode | Positive ESI | --- |

| Primary Adduct | [M+H]⁺ | Protonated Molecule |

| Expected m/z | ~174.22 | Mass-to-charge ratio of the primary ion |

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and serves as a unique molecular fingerprint. nih.gov These methods are complementary and rely on the interaction of light with molecular vibrations.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum displays absorption bands at specific frequencies corresponding to the molecule's functional groups. For this compound, characteristic peaks are expected for its amine, ester, and ether functionalities. While a specific spectrum for this exact compound is not publicly available, the expected absorption regions can be predicted based on known data for its constituent parts. nist.govresearchgate.net

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine (R-NH₂) | N-H Bend | 1580-1650 |

| Alkane (C-H) | C-H Stretch | 2850-2960 |

| Ester (C=O) | C=O Stretch | 1735-1750 |

| Ester (C-O) | C-O Stretch | 1150-1250 |

| Oxetane Ether (C-O-C) | C-O Stretch (Asymmetric) | ~970-990 |

The presence of the strained four-membered oxetane ring is typically confirmed by a characteristic C-O-C stretching band, which appears at a different frequency compared to non-strained ethers. rsc.org

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to IR spectroscopy. nih.gov A laser is used to irradiate the sample, and the inelastically scattered light is analyzed. The frequency shifts between the incident and scattered light correspond to the vibrational frequencies of the molecule.

For this compound, Raman spectroscopy would be effective in identifying the C-C backbone and the symmetric vibrations of the oxetane ring. A combined analysis of both IR and Raman spectra allows for a more complete assignment of all vibrational modes, offering a detailed molecular fingerprint. nih.gov

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can unambiguously establish the compound's connectivity, conformational details, and, crucially for a chiral molecule, its absolute stereochemistry.

The process requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced by the crystal is used to calculate the electron density map of the molecule, from which the atomic positions can be determined with very high precision.

Although a crystal structure for this compound is not available in the reviewed literature, analysis of related structures provides insight into expected findings. For instance, studies on other oxetane-containing molecules reveal significant bond angle distortion within the four-membered ring, with internal C-C-C and C-O-C angles typically ranging from 85° to 92°, a large deviation from the ideal tetrahedral angle of 109.5°. rsc.org This ring strain is a key structural feature.

Furthermore, the analysis would provide exact bond lengths and torsion angles for the entire molecule, including the ethyl ester and amino substituents. nih.govresearchgate.net Crucially, for a single enantiomer crystal, the technique can determine the absolute configuration (R or S) at the chiral alpha-carbon. The crystal packing is also revealed, showing intermolecular interactions like hydrogen bonds involving the amino and ester groups. researchgate.netresearchgate.net

Table 3: Illustrative Crystallographic Data Obtainable from X-ray Analysis

| Parameter | Information Provided | Example from Related Structures |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice | a = 9.1398 Å, b = 11.1525 Å, c = 16.3795 Å researchgate.net |

| Space Group | Crystal symmetry | P2₁/c (Monoclinic) researchgate.net |

| Bond Angles | Geometry of atoms | Oxetane Ring Angles: ~85-92° rsc.org |

| Bond Lengths | Distances between atomic nuclei | C=O: ~1.2 Å; C-N: ~1.47 Å nih.gov |

| Torsion Angles | Conformation of the molecule | C6—N1—N2—S1 = −95.52 (6)° nih.gov |

| Absolute Stereochemistry | R/S configuration at the chiral center | Unambiguous assignment |

Chiral Chromatographic Methods for Enantiomeric Purity Assessment (e.g., Chiral GC, Chiral HPLC)

Since this compound is a chiral compound, assessing its enantiomeric purity is critical, especially for applications in medicinal chemistry and asymmetric synthesis. nih.govsemanticscholar.org Chiral chromatography is the most widely used technique for separating enantiomers and determining their ratio, often expressed as enantiomeric excess (ee). yakhak.orguni-muenchen.de

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the primary methods employed. A CSP is itself chiral and interacts diastereomerically with the two enantiomers of the analyte, leading to differential retention and, therefore, separation.

For an amino acid ester like this compound, chiral HPLC is a very effective method. yakhak.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates (e.g., Chiralpak® or Chiralcel® columns), are commonly used. yakhak.org The enantiomers are passed through the column with a suitable mobile phase (often a mixture of alkanes and alcohols), and their differential interaction with the CSP results in two separate peaks on the chromatogram, one for each enantiomer. The enantiomeric purity is calculated from the relative areas of these two peaks.

Chiral Gas Chromatography (GC) can also be used, though it often requires prior derivatization of the amino acid to increase its volatility. nih.govresearchgate.net Common derivatization involves converting the amine and any carboxylic acid groups into less polar, more volatile functionalities. nih.govresearchgate.net The derivatized sample is then analyzed on a capillary column coated with a chiral selector, such as a cyclodextrin (B1172386) derivative. gcms.cz The separation principle remains the same: differential interaction between the enantiomers and the CSP leads to distinct retention times. This method is highly sensitive and can detect even trace amounts of the undesired enantiomer. nih.gov

Table 4: Summary of Chiral Chromatography Methods

| Technique | Stationary Phase (Example) | Derivatization | Key Advantages |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak IA) yakhak.org | Often not required | Broad applicability, preparative scale possible |

| Chiral GC | Cyclodextrin-based (e.g., Rt-βDEX) gcms.cz | Usually required (e.g., acylation, esterification) nih.gov | High resolution, high sensitivity |

Computational and Theoretical Chemistry Studies of Ethyl 2 Amino 2 Oxetan 3 Yl Acetate

Electronic Structure and Molecular Conformation Analysis

Detailed computational analyses are crucial for understanding the fundamental properties of a molecule. For Ethyl 2-amino-2-(oxetan-3-yl)acetate, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications

Currently, there are no published studies that apply Density Functional Theory (DFT) to specifically investigate the electronic structure and conformation of this compound. DFT, a workhorse of computational chemistry, would be an ideal method to explore the molecule's geometric parameters, such as bond lengths and angles, as well as its electronic properties, including orbital energies (HOMO-LUMO gap), Mulliken charges, and the electrostatic potential map. Such calculations would elucidate the influence of the electron-withdrawing ester group and the electron-donating amino group on the geometry and electronic nature of the oxetane (B1205548) ring.

Ab Initio Methods for High-Accuracy Electronic Structure

High-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, have not been applied to this compound, according to available literature. These computationally intensive methods could provide benchmark data on the molecule's conformational energies and electronic properties, serving as a reference for less computationally expensive methods like DFT.

Prediction of Reactivity and Reaction Pathways

The prediction of how a molecule will react is a key application of computational chemistry. For a novel compound like this compound, this would be particularly valuable for guiding synthetic efforts and understanding its potential biological activity.

Transition State Characterization and Reaction Barrier Calculations

There is a lack of research on the computational characterization of transition states and the calculation of reaction barriers for reactions involving this compound. Such studies would be instrumental in predicting the feasibility and kinetics of various transformations, such as nucleophilic substitution at the amino group, hydrolysis of the ester, or ring-opening of the strained oxetane.

Solvation Models in Reaction Mechanism Studies

The influence of solvents on reaction mechanisms is a critical aspect of chemical reactivity. As of now, no computational studies employing solvation models (either implicit or explicit) to investigate the reaction mechanisms of this compound have been reported. Applying these models would allow for a more realistic simulation of reaction conditions and provide a deeper understanding of the solvent's role in stabilizing intermediates and transition states.

Ligand Design and Molecular Recognition Principles

The design of ligands for biological targets is a cornerstone of medicinal chemistry, where the goal is to optimize the interaction between a small molecule and a protein to elicit a desired physiological response. This compound belongs to the class of unnatural amino acids, which are valuable building blocks in modern drug discovery. evitachem.com The incorporation of the oxetane ring, a four-membered oxygen-containing heterocycle, into an amino acid scaffold imparts a unique set of properties that are highly advantageous for ligand design and molecular recognition. nih.gov

Computational studies and experimental findings on related oxetane-containing molecules have elucidated several key principles that guide their use in ligand design:

Conformational Rigidity: The oxetane ring is a strained, puckered heterocycle. acs.org This structure acts as a "conformational lock," reducing the number of accessible low-energy conformations of the molecule. acs.org This pre-organization of the ligand into a more rigid, defined shape can decrease the entropic penalty upon binding to a protein target, potentially leading to higher binding affinity. This increased three-dimensionality also allows for the exploration of new chemical space compared to flatter aromatic structures. nih.gov

Bioisosteric Replacement: In medicinal chemistry, the oxetane motif is frequently employed as a bioisostere for other common functional groups, such as gem-dimethyl or carbonyl groups. nih.gov Replacing a gem-dimethyl group with an oxetane can significantly improve aqueous solubility and metabolic stability while maintaining or increasing steric bulk without a corresponding increase in lipophilicity. acs.orgnih.gov When substituting a carbonyl group, the oxetane can mimic its hydrogen-bonding ability and dipole moment while offering greater three-dimensionality and potentially improved metabolic stability. nih.govnih.gov

Modulation of Physicochemical Properties: The introduction of the polar oxetane ring has a profound and predictable impact on a molecule's physicochemical profile. It has been shown to increase aqueous solubility and decrease lipophilicity (LogD). acs.orgnih.gov For instance, in a series of matched-pair analyses, replacing a cyclobutane (B1203170) ring with an oxetane in an amine-containing scaffold lowered the LogD by approximately 0.8 units. acs.org This enhancement of "drug-like" properties is a critical principle in ligand design.

Molecular Recognition and Hydrogen Bonding: The oxygen atom within the oxetane ring can act as a hydrogen bond acceptor, providing an additional interaction point with a biological target. acs.org Furthermore, the electronegative oxygen atom exerts a powerful inductive electron-withdrawing effect. This effect propagates through the ring to the C3 position, significantly reducing the basicity (pKa) of an alpha-amino group. nih.gov An oxetane placed alpha to an amine has been shown to lower its pKa by as much as 2.7 units. nih.gov This attenuation of basicity is a crucial tool in molecular recognition, as it can reduce undesirable interactions, such as off-target activity at aminergic G-protein coupled receptors (GPCRs) or hERG ion channel binding. acs.orgnih.gov In a co-crystal structure of an oxetane-containing inhibitor bound to the enzyme EZH2, the oxetane substituent was observed occupying a well-defined pocket, with polarized C-H groups on the oxetane ring participating in favorable CH−π interactions with tyrosine residues. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies that aim to build predictive models correlating the chemical structure of compounds with their physicochemical properties or biological activities. nih.govresearchgate.net These models rely on calculating molecular descriptors that encode structural, electronic, and steric features, and then using statistical methods to find a mathematical relationship between these descriptors and an observed property. researchgate.net

While specific, published QSPR models exclusively for this compound were not identified in a review of the literature, the principles underlying the approach are highly applicable to this class of compounds. The predictable and quantifiable influence of the oxetane motif on key molecular properties makes it an ideal candidate for QSPR modeling. The feasibility of this approach has been demonstrated for related structures; for example, a 3D-QSAR model was successfully developed for a series of N-(2-oxo-3-oxetanyl)carbamic acid ester derivatives, which accurately predicted their inhibitory potency against N-acylethanolamine acid amidase (NAAA). nih.gov

The foundation of any QSPR model is the systematic relationship between structure and properties. The introduction of the oxetane ring in this compound provides clear, quantifiable effects that can be used to build such models. A primary example is the modulation of amine basicity.

Table 1: Influence of Oxetane Proximity on Amine Basicity This table illustrates the strong, position-dependent electron-withdrawing effect of the oxetane ring, a key relationship for QSPR models.

| Position of Amine Relative to Oxetane Ring | Approximate pKa Reduction (units) |

|---|---|

| α (alpha) | ~2.7 |

| β (beta) | ~1.9 |

| γ (gamma) | ~0.7 |

| δ (delta) | ~0.3 |

(Data sourced from published analysis on oxetane derivatives). nih.gov

For a QSPR model of this compound, a range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as lipophilicity (LogP), water solubility (LogS), topological polar surface area (TPSA), and molecular weight. By comparing these descriptors with those of structurally similar molecules, predictive models can be developed. The table below provides an illustrative comparison of predicted properties for the title compound and a structural analogue where the four-membered oxetane ring is replaced by a five-membered tetrahydrofuran (B95107) (oxolane) ring.

Table 2: Predicted Physicochemical Property Comparison for QSPR Input This table shows a comparison of calculated descriptors for the target compound and a structural analogue. Such data forms the input for developing QSPR models to predict properties like solubility, permeability, and metabolic stability.

| Property/Descriptor | This compound | Ethyl 2-amino-2-(oxolan-3-yl)acetate |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₃ | C₈H₁₅NO₃ |

| Molecular Weight ( g/mol ) | 173.21 | 173.21 |

| Predicted XlogP | -0.9 | -0.2 |

| Predicted Water Solubility | High | High |

| Topological Polar Surface Area (Ų) | 64.9 | 64.9 |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 3 | 3 |

(Predicted property values are based on computational models and may vary between different prediction software. XlogP for the oxolane analogue is from PubChem CID 71756437). nih.gov

The differences in predicted lipophilicity (XlogP) highlight the structural impact of the ring size, demonstrating the type of quantitative data used in QSPR. By developing models based on these descriptors, researchers can predict the properties of novel, unsynthesized derivatives, thereby accelerating the drug discovery process by prioritizing compounds with the most promising profiles.

Applications of Ethyl 2 Amino 2 Oxetan 3 Yl Acetate in Advanced Organic Synthesis and Chemical Space Exploration

Strategic Building Block for Complex Molecular Architectures

The dual functionality of ethyl 2-amino-2-(oxetan-3-yl)acetate, possessing both a nucleophilic amine and an electrophilic ester, combined with the distinct properties of the oxetane (B1205548) ring, makes it a powerful precursor for elaborate molecular designs. Chemists leverage this building block to introduce the unique oxetane scaffold into larger, more complex structures.

This compound serves as a foundational element for the synthesis of new heterocyclic systems. The oxetane ring itself is not merely a passive component; its inherent strain and specific geometry can be exploited in subsequent chemical transformations. The primary amino group and the ester functionality provide convenient handles for annulation and cyclization reactions, allowing for the construction of fused, spirocyclic, and other complex heterocyclic frameworks incorporating the oxetane unit. The rich chemistry of oxetan-3-one, a direct precursor, provides access to a wide array of novel oxetanes that can be used in medicinal chemistry and drug discovery. nih.gov The development of synthetic routes to variously functionalized oxetanes is a key strategy for creating fragments and building blocks that occupy new areas of chemical space. researchgate.net For instance, the synthesis of 3,3-disubstituted oxetanes with hydroxy, amino, and carboxylic acid residues allows for further functionalization and incorporation into larger systems. acs.org

The generation of molecular libraries for high-throughput screening is a cornerstone of modern drug discovery. This compound is an ideal starting material for creating such libraries due to its two distinct points of chemical modification. The amino group can be acylated, alkylated, or used in reductive aminations, while the ester can be hydrolyzed, reduced, or converted to amides. This allows for the rapid generation of a large number of structurally related, yet distinct, molecules. Research has demonstrated the synthesis of diverse oxetane derivatives, highlighting the modularity of this approach. researchgate.net For example, using a common oxetane core, different substituents can be introduced to explore the structure-activity relationship (SAR) of a particular biological target. The synthesis of various oxetanyl dipeptides by coupling different amino acid partners is a prime example of generating a focused library of compounds. nih.govrsc.org

Table 1: Exemplary Synthesis of Oxetanyl Dipeptide Precursors

This table illustrates the synthesis of nitroalkane intermediates which, upon reduction, yield oxetanyl dipeptides. The variation in reactants demonstrates the utility of the core oxetane building block in generating a library of diverse structures.

| Entry | Nitro Alkane Reactant | Amino Acid Ester | Resulting Intermediate Product |

| 1 | Nitromethane (B149229) | Glycine (B1666218) Propyl Ester | Propyl 2-((3-(nitromethyl)oxetan-3-yl)amino)acetate |

| 2 | 1-Nitropropane | Glycine Propyl Ester | Propyl 2-((3-(1-nitropropyl)oxetan-3-yl)amino)acetate |

| 3 | (4-Nitromethyl)anisole | Glycine Propyl Ester | Propyl 2-((3-(1-(4-methoxyphenyl)-1-nitroethyl)oxetan-3-yl)amino)acetate |

| 4 | 1-(tert-butoxy)-4-(2-nitroethyl)benzene | Glycine Propyl Ester | Propyl 2-((3-(2-(4-(tert-butoxy)phenyl)-1-nitroethyl)oxetan-3-yl)amino)acetate semanticscholar.org |

Development of Peptidomimetic and Bioisosteric Replacements

Peptides are crucial signaling molecules, but their therapeutic use is often hampered by poor metabolic stability, particularly their susceptibility to cleavage by proteases. nih.gov this compound provides a robust solution to this problem by enabling the creation of peptide mimics, or peptidomimetics, with improved drug-like properties.

A key application of oxetane-containing amino acids is the synthesis of "oxetanyl peptides." nih.gov In these structures, the oxetane unit is incorporated into the peptide backbone, often replacing a labile amide bond with a stable, non-hydrolyzable oxetanylamine fragment. nih.govacs.org This modification creates pseudo-dipeptides that retain the hydrogen-bond donor/acceptor pattern of natural peptides, a feature crucial for biological activity, while being resistant to enzymatic degradation. nih.govnih.gov The synthesis is versatile and can be adapted to include a wide range of amino acid side chains. rsc.org A common strategy involves the conjugate addition of amino acid esters to oxetanyl-substituted nitroolefins, which are derived from oxetan-3-one, followed by reduction of the nitro group. acs.orgethz.ch This methodology has been successfully applied to both solution-phase and solid-phase peptide synthesis. rsc.org

The oxetane ring is more than just a stable linker; it acts as a potent conformational constraint. acs.org Unlike the flexible chains in many small molecules, the rigid, puckered structure of the oxetane ring locks the attached substituents into specific spatial arrangements. illinois.edu The introduction of an oxetane into an aliphatic chain can induce a preference for a bent (gauche) conformation over a linear (antiplanar) one. nih.govresearchgate.net This has profound implications for drug design, as it allows for the creation of molecules with well-defined three-dimensional shapes that can fit more precisely into the binding pockets of target proteins. This pre-organization can lead to higher binding affinity and selectivity. Molecular dynamics simulations have shown that incorporating an oxetane-modified residue can favor turn-like structures, significantly altering the conformational landscape compared to a natural peptide. warwick.ac.uk

Table 2: Conformational Impact of Oxetane Incorporation

| Feature | Standard Peptide Backbone | Oxetanyl Peptide Backbone | Reference |

| Key Functional Group | Amide (-CO-NH-) | Oxetanylamine (-CH(Ox)-NH-) | nih.gov |

| Hybridization at Carbonyl 'C' | sp² (planar) | sp³ (tetrahedral) | ethz.ch |

| Conformational Preference | Extended, planar | Puckered, favors gauche alignment | nih.govethz.ch |

| Susceptibility to Proteases | High (hydrolyzable amide bond) | Low (non-hydrolyzable fragment) | nih.govnih.gov |

| Structural Impact | Flexible | Conformational constraint, increased 3D shape | nih.govwarwick.ac.uk |

Contributions to Chemical Space Diversification

The term "chemical space" refers to the entire population of possible molecules. A major goal in modern drug discovery is to synthesize and explore novel regions of this space. This compound and related oxetane building blocks are pivotal in this endeavor. mdpi.com By incorporating the small, polar, and distinctly three-dimensional oxetane ring, chemists can generate molecules with properties that are fundamentally different from those of traditional, flatter aromatic compounds. nih.gov

The use of oxetanes as bioisosteric replacements for common functional groups like carbonyls or gem-dimethyl groups has proven to be a highly effective strategy. nih.govnih.govresearchgate.net This substitution can dramatically alter a molecule's physicochemical properties, often leading to improved aqueous solubility, enhanced metabolic stability, and different lipophilicity, without significantly increasing molecular weight. nih.govnih.gov The ability to access these novel structures greatly expands the toolkit of medicinal chemists, providing new avenues for the development of therapeutic agents against challenging biological targets. researchgate.netmdpi.com The increased availability of key building blocks like 3-amino-oxetane and oxetan-3-one has fueled their growing appearance in drug discovery campaigns, underscoring their importance in diversifying the structural landscape of future medicines. nih.govacs.org

Expanding Accessible Molecular Diversity through Oxetane Incorporation

The introduction of the oxetane motif is a recognized strategy for increasing the three-dimensionality of molecules, a desirable trait in drug discovery programs that often leads to improved target selectivity and better pharmacokinetic profiles. nih.govacs.org this compound serves as a readily available scaffold for incorporating this sp³-rich, polar heterocycle. evitachem.commdpi.com

The conformational rigidity imparted by the oxetane ring can lead to a more defined spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. acs.orgnih.gov Computational studies have shown that the oxetane ring can act as a conformational lock, rigidifying the structure of a molecule. acs.org This constrained geometry provides access to unexplored regions of chemical space that are often inaccessible with more flexible, traditional building blocks. nih.govacs.org

Furthermore, the polar nature of the oxetane ring can significantly influence the physicochemical properties of the parent molecule. nih.govnih.gov It can enhance aqueous solubility and metabolic stability while having a minimal impact on molecular weight and lipophilicity. nih.govnih.govresearchgate.net For instance, the replacement of a gem-dimethyl group with an oxetane can lead to improved properties. nih.gov The ability to modulate these properties makes this compound a powerful tool for generating diverse libraries of compounds with a wide range of characteristics, suitable for screening against various biological targets. mdpi.comresearchgate.net The presence of both an amino and an ester group provides two orthogonal handles for further synthetic elaboration, allowing for the rapid generation of analogues. evitachem.com

Table 1: Impact of Oxetane Incorporation on Molecular Properties

| Property | Effect of Oxetane Incorporation | Reference |

| Three-Dimensionality | Increases sp³ character and non-planarity | nih.govacs.org |

| Solubility | Generally improves aqueous solubility | nih.govnih.gov |

| Metabolic Stability | Can block metabolically labile sites | nih.govnih.gov |

| Lipophilicity (LogD) | Can be fine-tuned, often with minimal increase | nih.govacs.org |

| Basicity of Proximal Amines | Reduces pKaH due to inductive effect | nih.gov |

Utility in Fragment-Based Approaches to Chemical Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach relies on screening libraries of low molecular weight fragments that can be optimized into more potent drug candidates. nih.govfrontiersin.orglifechemicals.com this compound, with its low molecular weight and distinct structural features, is an ideal candidate for inclusion in fragment libraries. nih.govresearchgate.netutexas.edu

The oxetane moiety itself is considered a desirable fragment due to its unique combination of properties: it is small, polar, and three-dimensional. nih.govnih.gov These characteristics allow it to make favorable interactions with protein binding sites, often providing a vector for growing the fragment into a larger, more potent molecule. nih.govfrontiersin.org The inherent polarity of the oxetane can contribute to binding affinity through hydrogen bonding interactions with the target protein. acs.org

In several drug discovery campaigns, the introduction of an oxetane fragment has been a key step in optimizing lead compounds. nih.gov For example, oxetane-containing fragments have been used to improve solubility, metabolic stability, and permeability of drug candidates. acs.org The ability of the oxetane ring to act as a bioisostere for other functional groups, such as carbonyls or gem-dimethyl groups, provides a valuable tool for medicinal chemists to circumvent issues with existing scaffolds or to explore new intellectual property space. nih.govacs.org The dual functionality of this compound allows for versatile linking strategies when combining fragments to build more complex molecules. lifechemicals.com

Table 2: Physicochemical Properties of Representative Oxetane-Containing Fragments

| Fragment | Molecular Weight ( g/mol ) | cLogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

| Oxetan-3-amine | 73.09 | -0.6 | 2 | 2 |

| Oxetan-3-ol | 74.08 | -0.4 | 1 | 2 |

| This compound | 173.19 | -0.2 | 2 | 4 |

Potential in Advanced Materials and Polymer Chemistry

While the primary focus of research on oxetane-containing compounds has been in medicinal chemistry, the unique reactivity of the strained oxetane ring also presents opportunities in the field of advanced materials and polymer chemistry. Oxetane monomers can undergo cationic ring-opening polymerization to produce polyoxetanes, a class of polyethers with a –OCH₂CH₂CH₂– repeating unit in the backbone. wikipedia.org

The incorporation of functional groups onto the oxetane monomer, such as the amino and ester groups in this compound, allows for the synthesis of functional polymers with tailored properties. These side chains can influence the thermal and mechanical properties of the resulting polymer and provide sites for post-polymerization modification. rsc.orgrsc.org

Polymers with oxetane side chains can be prepared and subsequently cross-linked through the ring-opening of the pendant oxetane groups, often initiated by UV irradiation in the presence of a photoinitiator. google.com This process can be used to create robust polymer networks with applications in coatings, adhesives, and inks. nagaseamerica.com The properties of these materials, such as their adhesion and thermal stability, can be tuned by the structure of the monomer and the cross-linking density. mdpi.com

Furthermore, energetic polymers based on oxetane backbones have been investigated for applications in propellants and explosives. rsc.orgnih.gov The introduction of energetic functionalities onto the oxetane ring can lead to materials with high energy density. While this compound itself is not an energetic material, its derivative chemistry could be explored to synthesize monomers for such applications. The study of polyoxetanes is an active area of research, and the development of new functional monomers is key to expanding their applications in materials science. acs.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.